Scientific Field: Biochemistry
Summary of the Application: “2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one” is used as a reagent in the design of haptens for the screening of highly sensitive and specific monoclonal antibody to salbutamol. Salbutamol is a medication used to treat and prevent bronchospasm in people with asthma and other lung diseases.
Results or Outcomes: The outcome of this application is the production of highly sensitive and specific monoclonal antibodies to salbutamol.
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one, also known by its CAS number 62932-94-9, is a chemical compound with the molecular formula and a molecular weight of 245.07 g/mol. This compound features a bromine atom substituted at the second position of an ethanone moiety, along with a hydroxy and hydroxymethyl group on a phenyl ring. Its structure can be represented using the SMILES notation: OCc1cc(ccc1O)C(=O)CBr
and the InChI string: InChI=1S/C9H9BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5H2
.
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one itself does not have a known mechanism of action in biological systems. Its primary purpose is as a chemical building block for the synthesis of haptens. Haptens are molecules that can bind specifically to an antigen (like salbutamol) but lack the immunogenic properties to trigger an immune response on their own []. When a hapten is conjugated to a carrier protein, the immune system recognizes the carrier and produces antibodies that can also bind to the hapten, effectively creating a detection method for the target antigen (salbutamol) in immunoassays.
These reactions highlight its versatility in synthetic organic chemistry.
Research indicates that 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one exhibits notable biological activities. It has been studied for its potential as a reagent in the design of haptens for sensitive immunoassays . Additionally, compounds with similar structures have shown anti-inflammatory and antioxidant properties, suggesting that this compound may possess similar bioactivity.
Several synthesis methods for 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one have been reported:
These methods allow for efficient synthesis while maintaining functional group integrity.
The compound has several applications in various fields:
Interaction studies have primarily focused on how this compound interacts with biological systems. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially influencing pathways related to inflammation and oxidative stress. Further research is necessary to elucidate these interactions fully.
Several compounds share structural similarities with 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. A comparison highlights its unique features:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-Hydroxyacetophenone | Hydroxy and acetyl groups | Lacks bromine substitution |
2-Hydroxybenzophenone | Hydroxy groups on benzene rings | No bromine; different reactivity |
2-Bromo-4-hydroxyacetophenone | Bromine and acetyl groups | Similar but lacks hydroxymethyl group |
These comparisons illustrate how 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one stands out due to its unique combination of functional groups, which may confer distinctive chemical reactivity and biological activity.
Corrosive;Irritant;Health Hazard